molecular formula C23H19N3O4S B5145022 5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5145022
M. Wt: 433.5 g/mol
InChI Key: WCXLQXKQBNKURV-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes, ketones, and nitriles under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione
  • 2,4-diamino-6-hydroxypyrimidine

Uniqueness

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14-21(15(2)27)22(17-10-6-7-11-19(17)26(29)30)18(12-24)23(25-14)31-13-20(28)16-8-4-3-5-9-16/h3-11,22,25H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXLQXKQBNKURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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